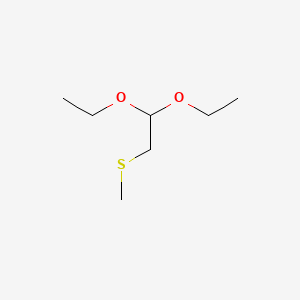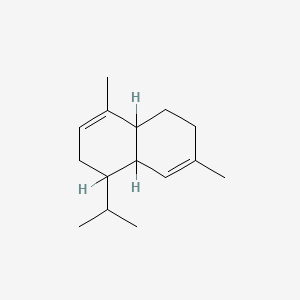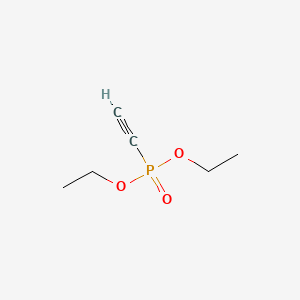![molecular formula C10H19NO3 B3053001 Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate CAS No. 5001-41-2](/img/structure/B3053001.png)
Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate
Vue d'ensemble
Description
Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate is an organic compound with the molecular formula C10H19NO3 and a molecular weight of 201.27 g/mol . This compound is known for its unique structure, which includes a methyl ester group and an oxime ether functionality. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate typically involves the reaction of 2-hexanone with hydroxylamine to form the corresponding oxime, followed by esterification with methanol. The reaction conditions generally include:
-
Formation of Oxime
- Reactants: 2-hexanone and hydroxylamine hydrochloride
- Solvent: Ethanol or water
- Temperature: Room temperature to 50°C
- Reaction Time: 1-2 hours
-
Esterification
- Reactants: Oxime and methanol
- Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid
- Temperature: Reflux conditions
- Reaction Time: 3-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pressure regulation is common to maintain consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxime ether group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
-
Oxidation
- Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
- Conditions: Acidic or basic medium, elevated temperatures
-
Reduction
- Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
- Conditions: Anhydrous solvents, room temperature to reflux
-
Substitution
- Reagents: Nucleophiles such as amines or alcohols
- Conditions: Solvent such as dichloromethane (DCM), room temperature
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of amines
Substitution: Formation of substituted esters or ethers
Applications De Recherche Scientifique
Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate involves its interaction with molecular targets such as enzymes and receptors. The oxime ether group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ester group can undergo hydrolysis, releasing active metabolites that interact with biological pathways.
Comparaison Avec Des Composés Similaires
Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate can be compared with similar compounds such as:
Methyl 2-{[(propan-2-ylidene)amino]oxy}butanoate: Similar structure but with a shorter carbon chain.
Ethyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-{[(propan-2-ylidene)amino]oxy}octanoate: Similar structure but with a longer carbon chain.
The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it suitable for diverse applications in both aqueous and organic environments.
Propriétés
IUPAC Name |
methyl 2-(propan-2-ylideneamino)oxyhexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-5-6-7-9(10(12)13-4)14-11-8(2)3/h9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQMKQOIAIMKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)ON=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5001-41-2 | |
| Record name | NSC71860 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2-Chloroprop-2-en-1-yl)sulfanyl]benzene](/img/structure/B3052924.png)










